N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a complex organic compound that features a thiazepane ring, a furan ring, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the furan and fluorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazepane ring can be reduced to form thiazolidines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiazepane ring may produce thiazolidines.
Scientific Research Applications
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-1-(furan-2-yl)methanamine
- N-(4-fluorobenzyl)-1-(furan-2-yl)ethanamine
Uniqueness
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is unique due to its thiazepane ring, which imparts distinct chemical and biological properties compared to similar compounds
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Biological Activity
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁FN₂OS |
Molecular Weight | 344.4 g/mol |
CAS Number | 1797289-13-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiazepane ring structure allows for unique binding interactions with proteins and enzymes, potentially leading to the modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered physiological responses.
- Receptor Binding : Its structural features suggest that it may bind to neurotransmitter receptors, influencing neurochemical signaling pathways.
Biological Activity
Recent studies have indicated that compounds similar to this compound exhibit significant biological activity, particularly in neuropharmacology.
Anti-Epileptic Activity
Research has shown that thiazepane derivatives can possess anti-epileptic properties. For example, in a study involving chemically-induced seizures in zebrafish models, compounds with similar structures demonstrated neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress .
Neuroprotective Effects
The compound may also exhibit neuroprotective properties by scavenging reactive oxygen species (ROS) and enhancing the levels of neurosteroids like allopregnanolone, which are crucial for maintaining neuronal health .
Case Studies
- Zebrafish Model Study : A study utilizing pentylenetetrazole (PTZ) induced seizures in zebrafish demonstrated that thiazepane derivatives could significantly reduce seizure frequency and duration. This effect was linked to alterations in neurotransmitter levels and oxidative stress markers .
- In Vitro Studies : In vitro assays have shown that similar thiazepane compounds can inhibit specific enzymes associated with inflammation and oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-14-5-3-13(4-6-14)12-19-17(21)20-8-7-16(23-11-9-20)15-2-1-10-22-15/h1-6,10,16H,7-9,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUHYVZMMXIZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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